molecular formula C20H20Cl2N2O3 B2869454 2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941979-48-2

2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2869454
CAS No.: 941979-48-2
M. Wt: 407.29
InChI Key: GPUGWPDRUXSOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic organic compound of significant interest in chemical and biological research. Its molecular structure features a 2,4-dichlorophenoxyacetamide backbone, a motif found in certain herbicides which acts as a synthetic auxin, mimicking plant growth hormones to induce uncontrolled growth in susceptible broadleaf plants . This core is further functionalized with a 2-oxopiperidin-1-yl group attached to an aniline ring, a structural feature common in pharmaceuticals and bioactive molecules, which may confer unique binding or inhibitory properties. Researchers can leverage this chemical as a key intermediate or precursor in the development of novel agrochemicals, given its potential auxin-like activity . Furthermore, its complex structure, incorporating both phenoxy and phenylacetamide groups, makes it a valuable candidate for exploratory studies in medicinal chemistry, particularly in the design and synthesis of new receptor ligands or enzyme inhibitors. The presence of the methyl group and the lactam-containing piperidine ring suggests potential for specific interactions with biological targets, offering a versatile scaffold for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O3/c1-13-5-7-15(11-17(13)24-9-3-2-4-20(24)26)23-19(25)12-27-18-8-6-14(21)10-16(18)22/h5-8,10-11H,2-4,9,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUGWPDRUXSOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 4-methyl-3-(2-oxopiperidin-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Observations :

  • The 2-oxopiperidin-1-yl group in the target compound introduces conformational rigidity compared to analogs with flexible substituents (e.g., ZINC1162830’s isoindole group) .
  • Chlorophenoxy moieties are common across analogs, but the number and position of chlorine atoms (e.g., 2,4-dichloro vs. 2-chloro) affect electronic properties and binding interactions .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The target compound likely has 1–2 H-bond donors and 4–5 acceptors, similar to ZINC1162830 but fewer than tivozanib (7 acceptors) .
  • Rotatable Bonds : With ~6 rotatable bonds, the target compound exhibits intermediate flexibility compared to ZINC33268577 (5 bonds) and ZINC1162830 (7 bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.